4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide
CAS No.: 1226427-59-3
Cat. No.: VC6678261
Molecular Formula: C21H21ClN4O2S
Molecular Weight: 428.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226427-59-3 |
|---|---|
| Molecular Formula | C21H21ClN4O2S |
| Molecular Weight | 428.94 |
| IUPAC Name | 4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
| Standard InChI | InChI=1S/C21H21ClN4O2S/c22-15-9-7-14(8-10-15)16-11-12-20(28)26(25-16)13-3-6-19(27)24-21-23-17-4-1-2-5-18(17)29-21/h7-12H,1-6,13H2,(H,23,24,27) |
| Standard InChI Key | NMJNQDXDZKLBDV-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)N=C(S2)NC(=O)CCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Introduction
The compound 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide represents a complex organic molecule that integrates heterocyclic and aromatic structures. This compound is of interest due to its potential pharmacological properties, particularly in areas such as anti-inflammatory and antimicrobial activities. The following sections provide a detailed overview of its chemical structure, synthesis methods, physicochemical properties, and biological significance.
Synthesis
The synthesis of this compound typically involves multi-step reactions integrating heterocyclic chemistry and amide bond formation. Although specific synthesis protocols for this exact compound are not readily available in the literature, related compounds have been synthesized using the following general steps:
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Formation of Pyridazinone Core:
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Pyridazine derivatives are synthesized through cyclization reactions involving hydrazine derivatives and diketones.
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The chlorophenyl substitution is introduced via electrophilic aromatic substitution.
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Attachment of the Butanamide Group:
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The butanamide linkage is formed using an activated carboxylic acid derivative (e.g., acid chloride) and an amine group.
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Incorporation of the Benzothiazole Ring:
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Benzothiazole derivatives are typically prepared by reacting o-aminothiophenols with carboxylic acids or their derivatives.
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Challenges in Synthesis:
The integration of multiple functional groups requires careful control of reaction conditions to avoid side reactions or degradation of sensitive moieties.
Physicochemical Characterization
Characterization techniques for compounds of this nature include:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR provide insights into the hydrogen and carbon environments.
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Peaks corresponding to aromatic protons, amide NH groups, and aliphatic chains can be observed.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups through characteristic absorption bands:
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Amide : ~1650 cm
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Aromatic : ~3000 cm
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X-ray Crystallography:
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Offers detailed structural information if single crystals are available.
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Biological Significance
Although no direct studies on this specific compound were found, similar pyridazinone derivatives exhibit promising pharmacological activities:
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Anti-inflammatory Activity:
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Antimicrobial Potential:
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Potential Applications in Drug Design:
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The combination of pyridazinone and benzothiazole scaffolds suggests potential as enzyme inhibitors or receptor modulators for therapeutic use.
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Comparative Data Table
Below is a comparison of key properties between the discussed compound and related pyridazinone derivatives:
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